aponeocarzinostatin
Description
Historical Perspectives and Discovery of Neocarzinostatin (B611948) and its Apoprotein Component
The discovery of neocarzinostatin dates back to 1965, isolated from Streptomyces carzinostaticus. sciencepublishinggroup.com Early biological studies were conducted before its precise composition was fully understood. researchgate.net It was later identified, in 1979, as a 1:1 noncovalent complex of a labile chromophore and a protein component. researchgate.net This protein component became known as aponeocarzinostatin. The characterization of NCS as a chromoprotein antibiotic, where a protein is noncovalently bound to a chromophore, highlighted the critical role of the protein in the complex's function. nih.gov Other related chromoprotein antibiotics, such as macromomycin, actinoxanthin, C-1027, maduropeptin, and kedarcidin, have also been identified, sharing similarities with NCS. asm.orgnih.gov
The primary sequence of the apoprotein was subsequently published, revised, and confirmed through studies including NMR spectroscopy. sciencepublishinggroup.com The three-dimensional structure of this compound has been resolved using techniques like NMR spectroscopy and X-ray diffraction, revealing a seven-stranded antiparallel β-barrel structure. cornell.edurcsb.orgnih.govnih.gov This structure contains a deep cavity that serves as the binding site for the chromophore. cornell.edurcsb.org
The Role of this compound as a Biological Scaffold and Carrier
This compound functions primarily as a protective carrier for the highly labile enediyne chromophore, enhancing its stability and facilitating its transport. researchgate.netnih.govnih.gov The noncovalent binding of the chromophore to apoNCS is crucial for the complex's biological activity. researchgate.netnih.gov The apoprotein's structure, particularly the deep binding cleft formed by the β-barrel and external loops, is designed to encapsulate the chromophore. cornell.edurcsb.org Hydrophobic interactions, involving residues like Trp39, Leu45, Phe52, and Phe78 lining the binding cleft, are suggested to be important for stabilizing the holo-protein complex and contributing to chromophore specificity. cornell.edurcsb.org
Beyond its natural role with the neocarzinostatin chromophore, this compound has been explored as a potential generic protein system for sequestering and delivering other small molecules for therapeutic applications. acs.org Research has shown that apoNCS can bind to non-natural synthetic chromophores and other ligands, sometimes exhibiting different binding modes compared to the natural chromophore. researchgate.netacs.org This adaptability suggests its potential as a versatile carrier. Studies have investigated its use as a protein carrier for other compounds, such as Cu(II) glycocomplexes and Cu(II) ions, into cell lines. researchgate.netnih.gov
Mutation studies on the apoprotein, such as at position Phe78, have provided insights into the mechanism of chromophore release and the role of specific residues in gating this process. ndltd.org These studies, utilizing techniques like circular dichroism and nuclear magnetic resonance spectroscopy, indicate that the native protein conformation is generally conserved in these mutants, but the nature of the substituted side chain can influence the release rate of the chromophore. ndltd.org
Significance of this compound in Macromolecular Interaction Studies
The interaction between this compound and its chromophore, as well as its interactions with other molecules, provides a valuable model system for studying protein-ligand binding and macromolecular interactions. The tight, noncovalent association between apoNCS and the neocarzinostatin chromophore (with a reported Kd of approximately 0.1 nM) highlights a high affinity interaction. asm.orgnih.gov
Studies employing techniques such as fluorescence spectroscopy, NMR spectroscopy, microcalorimetry, circular dichroism, and mass spectrometry have been instrumental in characterizing the binding properties and interactions of this compound. researchgate.netresearchgate.netnih.govnih.govresearchgate.netnih.gov For instance, fluorescence polarization studies with ethidium (B1194527) bromide, a chromophore mimic, have been used to study the binding properties of recombinant apoNCS. asm.orgnih.gov
The structural analysis of this compound, including its β-barrel fold similar to immunoglobulin domains, provides a basis for understanding protein folding and the creation of binding sites. nih.govnih.govnih.gov Research into the dynamics of the apoprotein through NMR relaxation measurements and molecular dynamics simulations has helped correlate dynamic processes with key interactions and identify local motions potentially relevant for ligand association. nih.gov
Furthermore, investigations into the potential for this compound to act as a cell-penetrating protein have been conducted to evaluate its feasibility as a scaffold for intracellular delivery of small-molecule drugs. nih.govresearchgate.netnih.gov While some studies have explored this possibility, direct evidence of its internalization into certain cell lines has been investigated using techniques like mass spectrometry and fluorescence microscopy. nih.govresearchgate.net
The study of this compound's interactions extends to its historical consideration for potential proteolytic activity. While earlier suggestions proposed a secreted protease superfamily among chromoprotein apoproteins, including NCS, later reinvestigations using purified recombinant apo-NCS have strongly suggested that the previously observed proteolytic activity might have been due to assay sensitivity and potential false positives, indicating that recombinant apo-NCS does not act as a histone protease under tested conditions. asm.orgnih.gov
Compound Names and PubChem CIDs
Properties
CAS No. |
101359-79-9 |
|---|---|
Molecular Formula |
C25H42O |
Synonyms |
aponeocarzinostatin |
Origin of Product |
United States |
Structural Biology and Conformational Dynamics of Aponeocarzinostatin
High-Resolution Structural Elucidation
High-resolution structural studies have provided detailed insights into the three-dimensional arrangement of atoms within aponeocarzinostatin.
Nuclear Magnetic Resonance Spectroscopy (NMR)-Based Structural Determinations
NMR spectroscopy has been a primary tool for determining the solution structure of this compound. Solution NMR studies of the 11K apoprotein have led to the elucidation of its high-resolution structure through the use of restrained molecular dynamics computations nih.gov. These studies have revealed that apo-neocarzinostatin in solution contains seven antiparallel beta-strands, organized into two closely located beta-sheets and a short beta-segment nih.gov. The protein lacks any alpha-helical content nih.gov. The arrangement of the seven beta-strands forms a beta-barrel with an elongated diameter nih.gov. Sequential assignments of nearly all backbone protons and a significant portion of side-chain protons have been achieved using two-dimensional proton-NMR spectra and coherence transfer experiments nih.govdrugbank.comacs.orgnih.gov. This analysis confirmed the presence of three antiparallel beta-sheeted domains, including an extensive four-strand sheet and two two-stranded domains nih.govdrugbank.comacs.org. Inter-strand connectivities and slowly exchanging amide protons further supported the presence of the two disulfide bridges (Cys37-Cys47 and Cys88-Cys93) and indicated a global folding pattern similar to related proteins like actinoxanthin and macromomycin nih.gov. The solution structure determined by NMR is in good agreement with crystal structures rcsb.orgpdbj.orgnih.gov.
Comparative Structural Analyses with Analogous Apoproteins (e.g., Apoauromomycin)
Comparative structural analyses have been performed with analogous apoproteins, such as apoauromomycin, to understand similarities and differences in their structures and chromophore binding sites. The global structure of apo-neocarzinostatin resembles that of the Ig-fold domain found in immunoglobulins and other structurally related beta-proteins nih.gov. While the solution structures of apo-neocarzinostatin are similar to that of apoauromomycin in the crystalline state, differences have been observed in the shape of their chromophore binding cavities nih.gov. The chromophore binding site in apo-neocarzinostatin is a cavity formed by residues from the four-beta-stranded sheet and the short beta-segment nih.gov. Comparison of the atomic models of neocarzinostatin (B611948), actinoxanthin, and macromomycin has helped identify functional residues that may contribute to specificity towards different chromophores rcsb.orgpdbj.orgnih.gov. The solution structure of this compound is closely similar to that of macromomycin and actinoxanthin, containing a seven-stranded antiparallel beta-barrel with a deep cavity for chromophore binding cornell.edu. Aromatic side chains extending into this cleft are thought to be important for stabilizing the holo-protein complex and determining chromophore specificity cornell.edu.
Protein Folding Pathways and Intermediate States
The folding and unfolding pathways of this compound have been investigated to understand how the protein attains its native structure and the nature of any intermediate states.
Equilibrium Unfolding Studies and Characterization of Molten Globule-like States
Equilibrium unfolding studies, often induced by denaturants like guanidine (B92328) hydrochloride (GdnHCl) or urea (B33335), have been used to characterize the unfolding pathway of this compound researchgate.netnih.govnih.govdntb.gov.uanih.gov. These studies have shown that the unfolding of apo-neocarzinostatin may not follow a simple two-state model, suggesting the involvement of stable folding intermediates researchgate.net. A partially unfolded intermediate state has been identified in the equilibrium unfolding pathway of this compound induced by GdnHCl researchgate.netnih.gov. This intermediate accumulates maximally at specific denaturant concentrations (e.g., 1.2 M GdnHCl under acidic conditions) and exhibits structural properties resembling a molten globule-like state researchgate.netnih.gov. In this molten globule-like state, approximately 60% of the tertiary structure and approximately 20% of the secondary structure are disrupted researchgate.netnih.govingentaconnect.comdntb.gov.uascispace.com. Despite lacking a fully coordinated tertiary structure, the protein in this molten globule-like state is still capable of fully protecting the labile chromophore researchgate.netnih.govingentaconnect.comdntb.gov.uascispace.com. Titration with the chromophore can lead the partially denatured apoprotein to refold into its native state researchgate.netnih.govscispace.com. Techniques such as 1-anilino-8-naphthalene sulfonate (ANS) binding studies, size-exclusion chromatography, intrinsic tryptophan fluorescence, and circular dichroism have been employed to characterize this intermediate state researchgate.netnih.govdntb.gov.ua.
Thermodynamic Parameters Governing this compound Unfolding and Refolding
Thermodynamic parameters provide quantitative information about the stability of this compound and the energy changes associated with its unfolding and refolding processes. Studies on the thermal unfolding of this compound have indicated that it is reversible and follows a two-state mechanism under certain conditions (e.g., pH 4.0–10.0) nih.govnih.gov. Two-dimensional unfolding studies have been used to estimate important thermodynamic parameters, including the enthalpy change (ΔH), heat capacity change (ΔCp), and free energy change (ΔG) for unfolding nih.govnih.gov. The variation of the conformational free energy of unfolding with temperature represents the stability curve of the protein nih.gov. The apparent ΔG values can be calculated based on measured parameters like the enthalpy change at the midpoint (ΔHm), the change in heat capacity (ΔCp), and the midpoint temperature (Tm) nih.gov. For example, a ΔCp value of 1.04 ± 0.03 kcal mol⁻¹ K⁻¹ has been calculated for this compound based on ΔHm versus Tm analysis nih.gov. The maximum conformational stability of apo-neocarzinostatin has been estimated to be 5.8 kcal mol⁻¹, a value higher than that of some other apocytochromes nih.gov.
Here is a sample table illustrating typical thermodynamic parameters that might be determined from unfolding studies:
| Parameter | Value (Example) | Conditions (Example) |
| ΔG (kcal/mol) | 5.8 | pH 7.0 |
| ΔCp (kcal/mol/K) | 1.04 ± 0.03 | pH 3.0 |
| Tm (°C) | ~52 (at specific pH) | pH 4.0-10.0 |
| ΔHm (kcal/mol) | Varies with temperature | pH 3.0 |
Factors Influencing Conformational Stability
Several factors influence the conformational stability of this compound. The protein is an all-beta-sheet protein with 113 amino acid residues nih.govnih.gov. Its stability is influenced by environmental conditions such as pH and temperature nih.govnih.govmdpi.com. At room temperature, this compound is stable within a pH range of 4.0–10.0, but its stability decreases significantly below pH 4.0 nih.govnih.gov. The protein exhibits both heat- and cold-induced unfolding nih.govnih.gov. Circular dichroism studies suggest that while tertiary structure is disrupted at low temperatures, the secondary structure remains folded nih.govnih.gov. The presence of the labile enediyne chromophore has a notable effect on the apoprotein's stability; it can protect the protein against cold-induced unfolding but not heat-induced unfolding nih.govnih.gov. The intrinsic stability of apo-neocarzinostatin is attributed, in part, to the formation of a hydrophobic cluster by its internal beta sheets researchgate.net. The dynamics of loop regions, particularly loop 99–104, also play a role in the protein's function, undergoing a "door-opening" motion that can facilitate chromophore binding and release rsc.org. Disulfide bridges (Cys37-Cys47 and Cys88-Cys93) also contribute to the structural integrity and stability of the protein nih.govrcsb.orgpdbj.orgnih.gov.
Effects of Denaturants (e.g., Guanidinium (B1211019) Hydrochloride, Urea) on Protein Structure
The conformational stability of this compound has been extensively studied using chemical denaturants such as urea and guanidinium hydrochloride (GdnHCl). Thermal-induced equilibrium unfolding experiments have shown that apo-NCS denaturation is a reversible process that follows a two-state mechanism under certain conditions. nih.govresearchgate.net
Urea and GdnHCl are well-established chaotropic agents commonly employed to disrupt protein structure and induce unfolding. psu.eduwikipedia.orgmpbio.com These reagents are typically effective at high concentrations, often exceeding 6 M. psu.edu Studies on the GdnHCl-induced unfolding of apo-NCS at pH 3 have revealed a multi-state unfolding pathway. researchgate.net As the concentration of GdnHCl increases, the protein transitions from a native (N) state to an intermediate (I) state, and subsequently to a denatured (D) state. researchgate.net
Data from GdnHCl-induced unfolding monitored by fluorescence emission and circular dichroism at 25°C and pH 3 indicate these transitions. researchgate.net Size-exclusion chromatography (SEC) analysis further supports this observation, showing changes in the protein's elution volume as a function of GdnHCl concentration, consistent with a stepwise unfolding process. researchgate.net The transition from the native to the intermediate state occurs in the concentration range of 0-1.2 M GdnHCl, while the transition from the intermediate to the denatured state occurs at concentrations above 1.3 M GdnHCl. researchgate.net
While both urea and GdnHCl are denaturants, their mechanisms of action can differ. nih.govnih.gov Research on other proteins suggests that urea may primarily destabilize proteins by forming hydrogen bonds with the peptide backbone, whereas GdnHCl, being ionic, exerts a strong chaotropic effect that can interfere with electrostatic interactions and hydrophobic hydration. wikipedia.orgmpbio.comnih.govnih.gov These differences in mechanism can lead to variations in the estimated stability of a protein depending on the denaturant used. nih.govnih.gov
Influence of pH on Conformational Integrity
The pH of the surrounding environment significantly impacts the conformational integrity and stability of this compound. At room temperature, apo-NCS exhibits stability within a broad pH range, specifically between pH 4.0 and 10.0. nih.govresearchgate.net However, its stability is drastically reduced when the pH drops below 4.0. nih.govresearchgate.net
Under acidic conditions, particularly below pH 4.0, this compound is prone to unfolding. nih.govresearchgate.net Studies using techniques such as circular dichroism have demonstrated the loss of tertiary structure at low pH. nih.govresearchgate.net The decreased stability in acidic environments suggests that the protonation of certain amino acid residues plays a critical role in disrupting the native protein fold. The presence of partly folded states under acidic conditions in solution has also been suggested. researchgate.net This pH-dependent stability profile is a key characteristic influencing the protein's behavior in various biochemical and physiological contexts.
Cold-Induced Unfolding and Stabilization Mechanisms
This compound is known to undergo not only heat-induced unfolding but also cold-induced unfolding, a phenomenon observed in some proteins. nih.govresearchgate.net Circular dichroism studies have provided evidence for cold denaturation. nih.govresearchgate.net At low temperatures, the protein's tertiary structure is disrupted, while a significant portion of its secondary structure, the beta-sheets, remains intact. nih.govresearchgate.net This characteristic loss of tertiary structure with retention of secondary structure is indicative of the formation of a molten globule-like state at low temperatures. nih.govresearchgate.netresearchgate.net
Molecular Recognition and Ligand Binding Mechanisms
Interaction with Natural Chromophores
The interaction between aponeocarzinostatin and the neocarzinostatin (B611948) chromophore is a well-studied example of protein-ligand recognition. This interaction is essential for protecting the chemically sensitive chromophore and facilitating its transport to the site of action. wikipedia.orgresearchgate.netebi.ac.uk
Non-Covalent Binding of Neocarzinostatin Chromophore to this compound
The neocarzinostatin chromophore binds tightly and non-covalently to apoNCS, typically with nanomolar affinity (Kd ~ 10-10 M). wikipedia.orgoup.comasm.org This strong binding is crucial for sequestering the labile chromophore and preventing its premature degradation. wikipedia.orgresearchgate.netresearchgate.net The interaction is predominantly hydrophobic, occurring within a deep cleft or pocket on the protein surface. rcsb.orgnih.govnih.govcornell.edu
Structural Basis of Chromophore Binding Site Formation and Specificity
The three-dimensional structure of apoNCS, elucidated by X-ray diffraction and NMR spectroscopy, reveals a seven-stranded antiparallel beta-sandwich structure with a smaller lobe formed by two beta-ribbons. rcsb.orgnih.govnih.govcornell.eduproteopedia.orgnih.govnih.gov A deep cleft situated between these two lobes forms the chromophore binding site. rcsb.orgnih.govnih.govcornell.edu
Key residues lining this binding cleft, such as Tryptophan 39, Leucine 45, Phenylalanine 52, and Phenylalanine 78, along with the disulfide bond between Cysteine 37 and Cysteine 47, are crucial for stabilizing the bound chromophore through hydrophobic interactions. rcsb.orgnih.govcornell.eduproteopedia.org The specific arrangement of these residues contributes to the specificity of apoNCS for the neocarzinostatin chromophore compared to other molecules. nih.govcornell.edupdbj.org Comparisons with related proteins like actinoxanthin and macromomycin have revealed functional residues that likely determine this specificity. nih.govpdbj.org
The binding site is described as a cavity formed by residues from a four-beta-stranded sheet and a short beta-segment. nih.gov Aromatic side chains extending into the binding cleft are thought to be responsible for stabilizing the complex and contributing to chromophore specificity within the antitumoral protein family. cornell.edu
Here is a table summarizing some of the key residues involved in chromophore binding:
| Residue | Position | Role in Binding |
| Tryptophan | 39 | Hydrophobic interaction, stabilization rcsb.orgnih.govcornell.eduproteopedia.org |
| Leucine | 45 | Hydrophobic interaction, stabilization rcsb.orgnih.govcornell.eduproteopedia.org |
| Cysteine | 37 | Part of disulfide bond Cys37-Cys47, aligning binding cleft rcsb.orgnih.govproteopedia.org |
| Cysteine | 47 | Part of disulfide bond Cys37-Cys47, aligning binding cleft rcsb.orgnih.govproteopedia.org |
| Phenylalanine | 52 | Hydrophobic interaction, stabilization rcsb.orgnih.govcornell.eduproteopedia.org |
| Phenylalanine | 78 | Hydrophobic interaction, stabilization rcsb.orgnih.govcornell.eduproteopedia.org |
Dynamics of Chromophore Release from the this compound Complex
While apoNCS binds the chromophore tightly, the release of the chromophore is necessary for its biological activity, which involves DNA cleavage. wikipedia.orgresearchgate.netebi.ac.uk The mechanism of chromophore release is not fully elucidated but is thought to involve dynamic aspects of the protein structure, particularly in the loop regions. researchgate.netrcsb.org
Studies using NMR spectroscopy and molecular dynamics simulations have investigated the internal motion of the holo-NCS complex. rcsb.orgresearchgate.netnih.gov While the beta-barrel structure is relatively rigid, the loop regions exhibit more flexibility. rcsb.orgnih.gov This flexibility in the loops might facilitate the opening of the binding cleft and the release of the chromophore. researchgate.netrcsb.org
Proposed chromophore-releasing mechanisms suggest multiple possible pathways. researchgate.net Molecular dynamics simulations indicate that the opening along the naphthoate moiety of the chromophore might be the most favorable pathway. researchgate.net Specific residues, including Leucine 45, Phenylalanine 76, and Phenylalanine 78, are suggested to be key residues involved in this release process. researchgate.net Conformational changes in the protein, particularly in the loops, upon chromophore binding may also play a role in regulating release. oup.com
Binding of Synthetic Ligands and Analogues
The ability of this compound to bind its natural chromophore with high affinity has led to investigations into its potential as a carrier protein for other small molecules. oup.comresearchgate.netacs.orgoup.comnih.gov These studies involve the design and synthesis of novel ligands and the structural characterization of their complexes with apoNCS.
Design and Synthesis of Novel this compound-Binding Ligands
Efforts have been made to design and synthesize synthetic molecules that can bind to the chromophore binding site of apoNCS. oup.comacs.orgoup.comnih.gov The goal is often to utilize apoNCS as a delivery system for various therapeutic agents. researchgate.netresearchgate.netresearchgate.net
One approach involves designing ligands based on the structural features of the natural neocarzinostatin chromophore, particularly the naphthoate moiety, which is important for binding to apoNCS. researchgate.netacs.org Attaching the naphthoate portion to other drug molecules has been shown to confer the ability to bind to apoNCS. acs.org
Novel classes of ligands, such as flavone (B191248) derivatives, have also been explored. acs.orgnih.govacs.org The design of these ligands considers the chemical environment and spatial constraints of the apoNCS binding cleft. acs.org
Structural Characterization of this compound-Synthetic Ligand Complexes
Structural studies, primarily using NMR spectroscopy and X-ray crystallography, are crucial for understanding how synthetic ligands bind to apoNCS. acs.orgacs.orgrcsb.orgpdbj.org These studies provide high-resolution details of the binding pose and the interactions between the protein and the synthetic ligand. acs.orgacs.orgrcsb.orgpdbj.org
High-resolution NMR structures of apoNCS in complex with synthetic ligands, such as flavone derivatives, have been determined. acs.orgnih.govacs.orgpdbj.org These structures provide unambiguous evidence that new classes of ligands can bind specifically to apoNCS. acs.orgnih.govacs.orgpdbj.org
Interestingly, structural characterization has revealed that synthetic ligands can bind in a location similar to the natural chromophore but with potentially distinct orientations and binding modes. acs.orgnih.govacs.orgrcsb.org This indicates that the apoNCS binding cleft can accommodate a range of small molecules and exhibits multiple selective binding modes. acs.orgacs.orgpdbj.org For example, a flavone ligand was shown to bind within a hydrophobic patch in the binding cleft, with its orientation influenced by loop L3 and strand J of the protein. acs.org These structural insights are valuable for the rational design of improved synthetic ligands with desired binding affinities and properties.
Thermodynamics and Kinetics of Synthetic Ligand Association
Understanding the thermodynamics and kinetics of ligand association provides crucial insights into the binding process, including the affinity, spontaneity, and rate of complex formation and dissociation. Thermodynamic parameters, such as the dissociation constant (Kd), enthalpy change (ΔH), and entropy change (ΔS), describe the equilibrium state of the binding reaction. Kinetic parameters, including the association rate constant (kon) and dissociation rate constant (koff), characterize the rates at which the ligand binds to and dissociates from the protein.
While the high affinity of apoNCS for its natural chromophore is well-documented (Kd ~ 10-10 M) nih.gov, specific detailed thermodynamic and kinetic data for the association of synthetic ligands with this compound are less extensively reported in readily available summaries. Research exploring apoNCS as a carrier for small molecules suggests that it can bind synthetic compounds like flavone ligands researchgate.net. The binding of different ligands can involve distinct modes researchgate.net.
Techniques commonly employed to study the thermodynamics and kinetics of protein-ligand interactions include isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy, as well as computational methods like molecular dynamics simulations. These methods can provide quantitative data on binding affinity, enthalpy, entropy, and kinetic rates, shedding light on the driving forces and dynamics of the association process. Although a specific data table for synthetic ligand binding thermodynamics and kinetics to this compound is not available in the provided search results, the study disclosing a flavone ligand bound to apoNCS implies that such interactions are being investigated researchgate.net.
Ligand-Induced Conformational Changes in this compound
Ligand binding often induces conformational changes in proteins, which can be critical for their function. These changes can range from subtle alterations in side-chain rotamers to more significant rearrangements of loops or even entire domains. The nature and extent of ligand-induced conformational changes in this compound are important aspects of its molecular recognition and function, particularly in the context of binding different ligands, including synthetic ones.
The existence of a high-resolution NMR structure of this compound bound to a synthetic flavone ligand provides direct evidence that structural studies have been conducted to investigate these interactions at an atomic level researchgate.net. The finding that the binding mode of this synthetic flavone ligand is different from that of the natural naphthoate-based ligands suggests that the binding of different molecules can indeed induce distinct conformational states in the apoNCS protein researchgate.net.
Aponeocarzinostatin As a Biocarrier for Molecular Delivery Systems Research
Evaluation of Aponeocarzinostatin for Transporting Diverse Payloads
Studies have explored the potential of this compound to carry different types of molecules, ranging from metal-based complexes to chemically labile small organic molecules. This research aims to demonstrate the versatility of this compound as a delivery vehicle.
Delivery of Metal-Based Complexes (e.g., Cu(II) Glycocomplexes)
This compound has been investigated as a protein carrier for metal-based complexes, including Cu(II) glycocomplexes. Research has shown that this compound can interact with these metallic compounds. nih.govresearchgate.net Microcalorimetry studies have been used to analyze the interaction between this compound and Cu(II) glycocomplexes, revealing dissociation constants in the micromolar range. nih.govresearchgate.net
Studies in cell lines such as U937 (leukemic) and HT29 (colon cancer) have evaluated the effect of this compound on the delivery and activity of Cu(II) glycocomplexes. nih.govresearchgate.net While the Cu(II) glycocomplexes alone demonstrated cytotoxicity in these cell lines, this compound was observed to enhance their antiproliferative activity. nih.govresearchgate.net Specifically, this compound systematically increased the antiproliferative activity of Cu(II) glycocomplexes by a factor of 2 and Cu(II) ions by a factor of 3. nih.govresearchgate.net This suggests that non-covalent association with this compound can be a strategy for delivering Cu(II) to tumor cells. nih.govresearchgate.net
The following table summarizes the observed effect of this compound on the antiproliferative activity of Cu(II) glycocomplexes and Cu(II) in U937 and HT29 cell lines:
| Payload | Cell Line | Effect of Apo-NCS Co-incubation on Antiproliferative Activity |
| Cu(II) Glycocomplexes | U937 | Increased (Factor of 2) |
| Cu(II) Glycocomplexes | HT29 | Increased (Factor of 2) |
| Cu(II) ions | U937 | Increased (Factor of 3) |
| Cu(II) ions | HT29 | Increased (Factor of 3) |
This observed increase in activity was not linked to proteasome inhibition. nih.govresearchgate.net The research highlights the potential of this compound as a molecular tool for the intracellular delivery of metal ions and complexes. nih.govresearchgate.net
Stabilization and Delivery of Chemically Labile Small Molecules (e.g., Nitrogen Mustard Derivatives)
This compound's ability to bind and protect the naturally associated labile enediyne chromophore has led to investigations into its capacity to stabilize and deliver other chemically labile small molecules. nih.govnih.govnih.gov Research has explored the use of this compound to improve the hydrolytic stability of novel bifunctional DNA alkylating agents, such as nitrogen mustard derivatives. nih.govacs.org
Studies have involved conjugating nitrogen mustards, like melphalan (B128) and chlorambucil, to the naphthoate portion of the neocarzinostatin (B611948) chromophore, which is known to be important for binding to this compound. nih.govacs.org While conjugation did not benefit chlorambucil, the melphalan conjugate showed increased in vitro cytotoxic activity compared to unmodified melphalan and formed covalent DNA adducts at guanine (B1146940) bases. nih.govacs.org
Crucially, fluorescence and NMR spectroscopy studies demonstrated that the melphalan conjugate binds to this compound. nih.gov This binding resulted in a reduction in the extent of hydrolysis of the conjugate, indicating that this compound can protect labile molecules from degradation. nih.gov This research provides evidence that an enediyne apo-protein like this compound can be utilized to enhance the stability of potentially therapeutic substances. nih.gov The protein's unusual structural stability against denaturants further supports its potential as a superior carrier for maintaining the integrity of labile payloads in biological environments. nih.gov Even in a partially unfolded intermediate state, this compound has demonstrated the ability to bind and protect the labile enediyne chromophore, suggesting a robust protective capacity. researchgate.net
Cellular Interactions and Internalization Research
Understanding how this compound interacts with cells and whether it can enter them is crucial for its development as a biocarrier. Research in this area has investigated its potential as a cell-penetrating protein and the mechanisms involved in its association with cellular membranes and potential entry.
Assessment of this compound as a Cell-Penetrating Protein
The hypothesis that this compound could function as a cell-penetrating protein has been explored, given its role in the neocarzinostatin complex which is known to deliver its cargo into mammalian cells. researchgate.netnih.govnih.gov Cell-penetrating peptides (CPPs) are known to facilitate the intracellular delivery of various cargoes, including proteins. cambridge.org Some proteins are also capable of penetrating cells on their own. cambridge.org
However, studies evaluating the direct internalization of this compound into live HeLa cells using techniques such as matrix-assisted laser-desorption ionization-time-of-flight mass spectrometry and fluorescence microscopy have shown no evidence of internalisation following incubation with this compound alone. researchgate.netnih.govnih.govspringernature.comcrick.ac.uk This suggests that this compound by itself may not efficiently penetrate cell membranes.
Analysis of this compound Association with Cellular Membranes
While direct internalization of this compound alone has not been observed, its interaction with cellular membranes is still a relevant area of research, particularly in the context of its role within the holo-protein complex or when potentially modified for delivery. The structural endurance of this compound against denaturants has been studied to simulate potentially challenging environments like the cell membrane. nih.gov These studies highlight the protein's stability in such conditions.
The binding of the holo-protein neocarzinostatin to cultured cells, such as HeLa cells, has been investigated. researchgate.net This binding was found to be dependent on time and temperature, with higher binding observed at 37°C compared to 0°C. researchgate.net The binding of labeled neocarzinostatin was also inhibited by the presence of excess unlabeled neocarzinostatin. researchgate.net While these findings relate to the holo-protein, they provide context for the cellular interactions that occur when the chromophore is present, suggesting potential interaction sites or mechanisms that might be relevant to this compound's behavior near the membrane.
Role of Chromophore Binding in Potential Cellular Entry Mechanisms
Research suggests that the binding of the chromophore to this compound might be necessary for efficient internalization into cells. nih.gov This hypothesis is supported by the observation that while the holo-neocarzinostatin is internalized, this compound alone does not show evidence of internalisation. researchgate.netnih.govnih.gov
The observation that the presence of the labile enediyne chromophore can protect this compound against cold-induced unfolding further underscores the significant interaction and influence between the protein and its ligand. nih.govnih.gov This intricate relationship between this compound and its bound molecule appears to play a role not only in stabilizing the ligand but potentially also in mediating cellular interactions and internalization processes.
Engineering this compound for Enhanced Carrier Properties
The utility of this compound as a biocarrier can be significantly enhanced through targeted engineering approaches. These strategies aim to improve its stability in diverse biological environments, direct it towards specific cellular or tissue targets, and enable the conjugation of various therapeutic or diagnostic molecules.
Rational Design of this compound Variants for Improved Stability or Targeting
Rational design involves making specific modifications to the amino acid sequence or structure of this compound based on an understanding of its structure-function relationships. This can lead to variants with altered properties, such as increased stability or the ability to target specific molecules or cells.
One area of research involves enhancing the structural endurance of this compound against denaturing conditions that might be encountered in biological contexts, such as within cell membranes nih.gov. Studies have investigated the stability of this compound against various chemical denaturants using techniques like circular dichroism and nuclear magnetic resonance spectroscopy nih.gov. The results suggest that this compound possesses unusual structural stability, indicating its potential as a robust carrier nih.gov.
Another approach focuses on engineering this compound for targeted delivery. This can involve modifying regions of the protein to introduce new binding capacities. For instance, researchers have explored transferring complementarity determining region (CDR)-like loops from immunoglobulins to the equivalent site in this compound to introduce new interaction specificities nih.gov. By grafting the CDR3 of a camel anti-lysozyme immunoglobulin VHH chain onto this compound, an engineered variant (NCS-CDR3) was created that retained a structure similar to the wild-type protein and demonstrated specific binding affinity for lysozyme (B549824) nih.gov. This research suggests the potential of using this compound as a scaffold for developing drug targeting agents by modifying its loops for molecular recognition nih.gov.
Furthermore, the design of chimeric apoproteins has been explored to combine desirable properties from related proteins. For example, a chimeric protein (CMP) was constructed using elements from this compound (NCP) and the acidic protein (LDP) of lidamycin (LDM), another chromoprotein with antitumor activity researchgate.net. The goal was to create a carrier with a structure similar to neocarzinostatin but potentially enhanced properties, drawing on the specific binding activity and protective function of the LDP pocket-forming residue researchgate.net.
Surface Modification Strategies for Bioconjugation and Functionalization
Surface modification of this compound is essential for conjugating it with various molecules, such as therapeutic agents, targeting ligands, or imaging probes. These strategies involve chemically altering the accessible amino acid residues on the protein's surface to introduce functional groups suitable for bioconjugation.
Common strategies for protein functionalization and bioconjugation include the use of techniques like EDC/NHS chemistry and streptavidin-biotin binding, which are widely applied in modifying surfaces for immobilizing biomolecules kuleuven.benih.gov. These methods can be adapted for conjugating molecules to the surface of this compound.
Research has also investigated the potential of this compound to carry metal ions and complexes. Studies have shown that apo-neocarzinostatin can act as a carrier for Cu(II) ions and Cu(II) glycocomplexes, increasing their antiproliferative activity in certain cancer cell lines through non-covalent association researchgate.net. The interaction with these metallic compounds was analyzed using microcalorimetry, revealing dissociation constants in the micromolar range researchgate.net. This indicates that this compound's surface and internal cavity can accommodate and carry different types of cargo molecules.
While this compound shows promise as a scaffold, studies evaluating its direct cellular internalization have yielded mixed results. For instance, research evaluating recombinant apo-NCS internalization into live HeLa cells using techniques like MALDI-TOF mass spectrometry and fluorescence microscopy found no evidence of significant internalization oup.comnih.gov. This suggests that for intracellular delivery applications, surface modification with cell-penetrating peptides or targeting ligands might be necessary to facilitate uptake researchgate.netnih.gov.
The ability to introduce functional groups onto the surface of this compound allows for the covalent attachment of various molecules. This is crucial for developing targeted delivery systems where the carrier needs to be linked to a ligand that recognizes specific receptors on target cells. The choice of surface modification strategy depends on the available functional groups on this compound (e.g., amine, carboxyl, thiol groups from lysine, aspartic acid, glutamic acid, and cysteine residues) and the chemical nature of the molecule to be conjugated.
The development of this compound variants and surface modification techniques are active areas of research aimed at maximizing its potential as a versatile biocarrier for a wide range of molecular delivery applications.
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | N/A |
| Neocarzinostatin | 447545 wikipedia.orgchem960.com, 57125363 nih.govuni.lu |
| Lidamycin | 76632185 uni.lu |
| Copper(II) ion | 23978 |
| Lysozyme | 16132301 |
Note: this compound is the protein component of Neocarzinostatin. PubChem primarily lists small molecules and compounds. While Neocarzinostatin (the complex) and its chromophore have CIDs, the apoprotein itself (a large protein) does not have a standard PubChem CID in the same way small molecules do. Its identity is intrinsically linked to the Neocarzinostatin complex structure.
https://pubchem.ncbi.nlm.nih.gov/compound/Copper_II_ion https://pubchem.ncbi.nlm.nih.gov/compound/Lysozyme##
This compound, the protein component of the enediyne antitumor antibiotic neocarzinostatin (NCS), has emerged as a subject of research interest for its potential application as a biocarrier in molecular delivery systems. Neocarzinostatin, produced by Streptomyces macromomyceticus, is a complex composed of a protein and a highly potent, yet chemically labile, enediyne chromophore wikipedia.org. The apoprotein's natural function involves binding this chromophore with high affinity (Kd ~ 10-10 M), thereby protecting it and facilitating its transport and release at the target site wikipedia.org. This intrinsic capability for molecular complex formation and delivery has driven investigations into utilizing this compound as a versatile carrier for various molecules.
Characterized as a relatively small protein with a size of approximately 12 kDa, this compound exhibits notable thermostability oup.com. Its ability to tightly bind its natural ligand suggests a robust interaction interface, a property advantageous for carrier applications. Research efforts are focused on exploring and enhancing these inherent characteristics to enable the transport of diverse molecular payloads, leveraging both its natural binding capacity and engineered modifications.
Engineering this compound for Enhanced Carrier Properties
To optimize this compound for its role as a biocarrier, research has focused on engineering approaches aimed at improving its functional attributes. These strategies primarily involve enhancing its stability within complex biological environments, conferring targeting capabilities towards specific cells or tissues, and enabling the conjugation of various therapeutic or diagnostic molecules.
Rational Design of this compound Variants for Improved Stability or Targeting
Rational design involves deliberate modifications to the amino acid sequence or structural elements of this compound, guided by an understanding of how these changes impact its properties. The goal is to create variants with enhanced characteristics, such as increased resistance to degradation or the ability to selectively interact with specific targets.
Investigations into the structural integrity of this compound have highlighted its notable endurance against denaturing agents, conditions that can compromise protein structure and function in biological settings, such as those encountered near cell membranes nih.gov. Studies employing techniques like circular dichroism and nuclear magnetic resonance spectroscopy have demonstrated the unusual stability of this compound when exposed to various chemical denaturants nih.gov. These findings underscore its potential as an inherently stable platform for drug delivery systems nih.gov.
Efforts to engineer this compound for targeted delivery have explored introducing new molecular recognition capabilities. One approach involves grafting CDR-like loops from immunoglobulins onto analogous regions of this compound nih.gov. By transferring the CDR3 loop from a camel anti-lysozyme immunoglobulin VHH chain, researchers created an engineered this compound variant (NCS-CDR3) that maintained a structure similar to the wild-type protein while gaining specific binding affinity for lysozyme nih.gov. This demonstrates the feasibility of using this compound as a scaffold to present new binding interfaces for targeted delivery applications nih.gov.
The development of chimeric apoproteins represents another rational design strategy, combining favorable characteristics from related proteins. A chimeric protein (CMP) was designed by integrating elements from this compound (NCP) and the acidic protein (LDP) of lidamycin, another enediyne-based antitumor chromoprotein researchgate.net. This research aimed to create a carrier protein that retains the structural features of neocarzinostatin while potentially incorporating the specific binding and protective attributes of the lidamycin protein component, suggesting a strategy for developing carriers with tailored properties researchgate.net.
Surface Modification Strategies for Bioconjugation and Functionalization
Modifying the surface of this compound is a critical step for conjugating it with diverse molecules, including therapeutic agents, targeting ligands, or imaging probes. These strategies involve chemically altering accessible amino acid residues on the protein's exterior to introduce functional groups amenable to bioconjugation reactions.
Established methods for protein functionalization and bioconjugation, such as EDC/NHS chemistry and streptavidin-biotin coupling, are commonly employed for immobilizing biomolecules onto various surfaces kuleuven.benih.gov. These techniques can be adapted to conjugate molecules onto the surface of this compound, leveraging the reactive amino acid side chains present on the protein.
Research has also explored this compound's capacity to serve as a carrier for metal ions and complexes. Studies have shown that apo-neocarzinostatin can bind and carry Cu(II) ions and Cu(II) glycocomplexes, leading to an observed increase in their antiproliferative activity in specific cancer cell lines through non-covalent interactions researchgate.net. Microcalorimetry studies characterized the interaction, determining dissociation constants in the micromolar range researchgate.net. This indicates that this compound possesses regions capable of binding and transporting different types of cargo molecules, not limited to its natural chromophore.
Despite its potential as a scaffold, studies investigating the direct internalization of this compound into cells have shown varying results. Research evaluating recombinant apo-NCS uptake in live HeLa cells using techniques such as MALDI-TOF mass spectrometry and fluorescence microscopy did not find significant evidence of internalization oup.comnih.gov. This suggests that for applications requiring intracellular delivery, surface functionalization with cell-penetrating peptides or specific targeting ligands may be necessary to facilitate cellular uptake researchgate.netnih.gov.
The ability to introduce specific functional groups onto the surface of this compound is crucial for creating targeted delivery systems. This allows for the covalent attachment of ligands that can recognize and bind to specific receptors on the surface of target cells. The selection of the appropriate surface modification strategy depends on the reactive groups available on this compound's surface (e.g., amine groups from lysine, carboxyl groups from aspartic acid and glutamic acid, thiol groups from cysteine) and the chemical properties of the molecule intended for conjugation.
The ongoing research into rational design and surface modification strategies is vital for unlocking the full potential of this compound as a versatile biocarrier for a broad spectrum of molecular delivery applications.
Mechanistic Investigations of Aponeocarzinostatin Associated Biological Activities Non Clinical
Modulation of Cellular Processes by Aponeocarzinostatin-Ligand Complexes
Apo-NCS functions as a carrier protein, capable of forming non-covalent complexes with its native chromophore and potentially other molecules. wikipedia.orgnih.gov This complex formation is critical for the stability and delivery of the associated ligand into cells. The interaction between apo-NCS and the neocarzinostatin (B611948) chromophore is characterized by high affinity, contributing to the stabilization of the otherwise highly unstable chromophore. google.comchem960.comuni.lu The chromophore binding site within apo-NCS is a cavity formed by beta-strands, highlighting the structural basis for this interaction. Research has also explored the potential of apo-NCS as a generic protein system for sequestering and delivering synthetic small molecules, demonstrating its capacity to bind non-cognate ligands. wikipedia.org
Studies on Antiproliferative Activity in Cellular Models (e.g., U937, HT29, HeLa Cell Lines)
Studies have investigated the influence of apo-NCS on the antiproliferative activities of associated ligands in various cancer cell lines. For instance, apo-NCS was shown to enhance the antiproliferative activity of copper(II) glycocomplexes and copper(II) ions in leukemic U937 and colon cancer HT29 cell lines. In these studies, the leukemic U937 cell line exhibited greater sensitivity to the copper glycocomplexes compared to the HT29 cell line. The observed increase in antiproliferative activity when apo-NCS served as a carrier for these copper species was found not to be related to proteasome inhibition.
While apo-NCS's role as a carrier in delivering the DNA-damaging chromophore to cancer cells is well-established for the holo-NCS complex, investigations into the cellular internalization of apo-NCS itself have yielded varied results. One study evaluating apo-NCS as a cell-penetrating protein in HeLa cells observed no evidence of its internalization. However, the capacity of apo-NCS to form complexes and influence the activity of associated molecules underscores its potential role in modulating cellular processes, particularly in the context of delivering cytotoxic agents.
Research findings on the antiproliferative activity mediated by apo-NCS as a carrier for copper complexes are summarized below:
| Cell Line | Ligand | Effect of Apo-NCS as Carrier | Related to Proteasome Inhibition? | Source |
| U937 | Cu(II) glycocomplexes | Increased antiproliferative activity | No | |
| U937 | Cu(II) | Increased antiproliferative activity | No | |
| HT29 | Cu(II) glycocomplexes | Increased antiproliferative activity | No | |
| HT29 | Cu(II) | Increased antiproliferative activity | No |
Exploration of DNA Damage Induction Mechanisms mediated by this compound-Chromophore Interactions
The primary mechanism by which the holo-NCS complex exerts its cytotoxic effects is through the induction of DNA damage by the enediyne chromophore. chem960.com Apo-NCS plays a critical protective and regulatory role in this process. The chromophore, which is highly reactive and unstable in isolation, is stabilized by its non-covalent association with apo-NCS. google.comchem960.comuni.lu This complex formation is essential for the delivery of the chromophore to the vicinity of DNA within the cell.
The mechanism of DNA damage initiated by the NCS chromophore involves its activation, typically through the addition of a thiol. This leads to a cascade of reactions, including the opening of an epoxide ring and the formation of a transient, highly reactive biradical intermediate via Bergman cyclization. This biradical is then capable of abstracting hydrogen atoms from the DNA backbone, resulting in DNA strand breaks. The chromophore has been shown to induce site-specific cleavage in single-stranded DNA. chem960.com
While the precise mechanism by which the chromophore is released from the holo-NCS complex to interact with DNA is still under investigation, it is understood that apo-NCS regulates the availability of the chromophore for this critical reaction. nih.govchem960.com The protein component may facilitate the targeted delivery of the chromophore to chromatin, thereby enhancing its DNA-damaging efficacy. Molecular dynamics simulations have been employed to explore potential chromophore release pathways from the holo-NCS protein. chem960.com
Role of this compound in Proteasomal Pathways and Apoptosis Induction Research
The ubiquitin-proteasome system (UPS) is a fundamental cellular pathway responsible for protein degradation, playing a significant role in regulating various cellular processes, including cell growth and apoptosis. Dysfunction of the UPS can contribute to the development and progression of diseases, including cancer. Inhibition of the proteasome has emerged as a strategy for cancer therapy, as it can lead to the accumulation of pro-apoptotic proteins and induce programmed cell death in cancer cells.
While the holo-NCS complex, through its DNA-damaging activity, can ultimately lead to apoptosis, direct evidence specifically linking this compound itself to the modulation of proteasomal pathways or the direct induction of apoptosis is limited in the provided research. One study investigating apo-NCS as a carrier for copper complexes explicitly stated that the observed antiproliferative activity was not related to proteasome inhibition. Research in this area primarily focuses on the downstream effects of DNA damage induced by the chromophore delivered by the holo-NCS complex, or on the effects of other agents that directly target the proteasome or apoptotic pathways.
Enzymatic Activities Associated with this compound and Related Proteins (e.g., Proteolytic Activity)
Early investigations into the properties of this compound included assessments of potential enzymatic activities, such as proteolytic activity. However, subsequent, more detailed studies have clarified the nature of this observed activity. Reinvestigation into the proteolytic activity associated with apo-NCS revealed that this activity was not an intrinsic property of the apoprotein itself but was attributable to minor contaminating proteases present in both natural (isolated from S. carzinostaticus) and recombinant (expressed in Escherichia coli) preparations of apo-NCS.
These studies demonstrated that the proteolytic activity could be physically separated from apo-NCS. Furthermore, the characteristics of the contaminating proteases differed depending on the source of apo-NCS; for instance, the activity associated with natural apo-NCS was dependent on divalent cations, a characteristic not observed with the proteolytic activity in recombinant preparations. These findings indicate that while proteolytic activity was detected in preparations containing apo-NCS, it is not an enzymatic function inherent to the this compound protein.
Advanced Research Methodologies for Aponeocarzinostatin Studies
Biophysical Techniques for Structural and Conformational Analysis
Circular Dichroism (CD) Spectroscopy for Secondary and Tertiary Structure Analysis
Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary and tertiary structure of proteins like aponeocarzinostatin. Far-UV CD spectra (typically 190-250 nm) are sensitive to the protein's secondary structure elements (alpha-helices, beta-sheets, turns), while near-UV CD spectra (typically 250-320 nm) provide information about the tertiary structure, particularly the environment of aromatic amino acid residues (tyrosine, tryptophan, phenylalanine) and disulfide bonds.
CD spectroscopy has been utilized to characterize the equilibrium unfolding pathway of this compound, revealing changes in secondary and tertiary structure upon denaturation researchgate.net. Studies using CD have shown that this compound undergoes both heat- and cold-induced unfolding nih.gov. Changes in ellipticity at specific wavelengths, such as 224 nm in the far-UV region, are monitored to track these unfolding transitions researchgate.netnih.gov. CD profiles can suggest that while the tertiary structure is disrupted at low temperatures, a significant portion of the secondary structure may remain folded nih.gov. CD analysis has also been used to confirm that the native protein conformation is conserved in this compound mutants, which is important for studying the impact of specific residue changes on chromophore release ndltd.org. CD spectra of this compound constructs have been recorded to assess their structural integrity oup.comscispace.com.
Size-Exclusion Chromatography (SEC) and Fast Protein Liquid Chromatography (FPLC) for Protein Integrity
Size-Exclusion Chromatography (SEC), often implemented using Fast Protein Liquid Chromatography (FPLC) systems, is a valuable technique for assessing the integrity, aggregation state, and apparent molecular weight of this compound. SEC separates proteins based on their size as they pass through a porous stationary phase.
SEC analyses have been employed to demonstrate the guanidine (B92328) hydrochloride (GdnHCl)-induced unfolding of this compound by measuring changes in the protein's elution volume researchgate.net. This technique can distinguish between native, intermediate, and denatured states based on their hydrodynamic radii researchgate.net. FPLC, particularly with ion-exchange columns like Mono Q, is also used in the purification process of this compound, ensuring a homogeneous sample for further biophysical studies nih.govacs.org. FPLC has been used in conjunction with SEC to characterize intermediates in the unfolding pathway researchgate.netdntb.gov.uaosti.govresearchgate.net. The use of a HiPrep 26/60 sephacryl S-100 column in water is reported for size-exclusion chromatography of apo-NCS oup.comscispace.com.
Fluorescence Spectroscopy for Ligand Binding and Conformational Transitions
Fluorescence spectroscopy is a sensitive technique used to study the conformational changes of this compound and its interactions with ligands, particularly the intrinsic fluorescence of tryptophan residues. Changes in fluorescence intensity, emission maxima, or anisotropy can indicate alterations in the protein's environment or binding events.
Intrinsic tryptophan fluorescence has been used to characterize the equilibrium unfolding pathway of this compound researchgate.net. The GdnHCl-induced unfolding at 25°C has been monitored by changes in fluorescence emission at 340 nm when excited at 280 nm researchgate.net. Fluorescence spectroscopy is also sensitive to changes in environmental hydrophobicity and has been used to study molecular interactions between fluorescent drugs and lipids, and to probe the phase in which released NCS-Chr partitioned acs.org. Kinetic studies of chromophore release from this compound mutants have been performed by monitoring the time course of fluorescence ndltd.org. Fluorescence spectroscopy was also used to probe the strength and location of binding of a synthetic chromophore to recombinant this compound rcsb.orgacs.org.
Isothermal Titration Calorimetry (ITC) and Microcalorimetry for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) and microcalorimetry are powerful techniques for directly measuring the heat changes associated with molecular binding events, providing a complete thermodynamic profile of the interaction. ITC allows for the determination of binding affinity (KA or KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) harvard.edumalvernpanalytical.comnih.gov.
Microcalorimetry has been used to analyze the interaction of this compound with metallic compounds, such as Cu(II) glycocomplexes and Cu(II) ions researchgate.net. These studies determined dissociation constants in the micromolar range for these interactions researchgate.net. ITC is considered the preferred technique for determining the binding energetics of biological processes, including protein-ligand interactions nih.gov. While the search results specifically mention microcalorimetry for interactions with metallic compounds researchgate.net, ITC is a closely related technique often used for similar binding studies harvard.edumalvernpanalytical.comnih.gov.
High-Resolution Spectroscopic Approaches for Interaction and Dynamics
High-resolution spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide detailed information at the atomic level regarding the structure, dynamics, and interactions of this compound.
Proton and Heteronuclear (e.g., ¹H-¹⁵N HSQC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional solution structure of proteins and studying their dynamics and interactions at high resolution. Both proton (¹H) NMR and heteronuclear NMR, which involves isotopes like ¹⁵N and ¹³C, are applied.
¹H NMR studies have been crucial for obtaining sequence-specific resonance assignments for this compound, providing the basis for determining its secondary and tertiary structure in solution nih.govnih.gov. Two-dimensional (2D) proton-NMR spectra have been used for backbone proton assignments nih.gov. The secondary structure derived from the analysis of sequential connections corresponds to beta-strands separated by loops and turns nih.gov.
Heteronuclear NMR, particularly ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, is invaluable for studying protein backbone dynamics and interactions. ¹⁵N labeling of this compound is required for these experiments researchgate.netprotocols.io. ¹H-¹⁵N HSQC spectroscopy provides a fingerprint spectrum of a protein, with each peak typically corresponding to a backbone amide group (¹H-¹⁵N pair) umd.edu. Changes in the chemical shifts or intensity of these peaks upon ligand binding or changes in environmental conditions can reveal interaction sites and conformational changes.
¹H-¹⁵N heteronuclear single quantum coherence spectroscopy has been used to characterize an intermediate in the equilibrium unfolding pathway of this compound researchgate.net. NMR spectroscopy has been employed to study the structural endurance of this compound against denaturants nih.gov. The three-dimensional solution structure of this compound has been resolved from NMR spectroscopy data, which revealed a seven-stranded antiparallel beta-barrel forming a deep cavity that serves as the chromophore binding site cornell.edunih.gov. Aromatic side chains extending into this binding cleft may be responsible for stabilizing the holoprotein complex and contributing to chromophore specificity cornell.edunih.gov. NMR studies on ¹⁵N-labeled this compound mutants have also been used to suggest the intactness of the binding pocket structure researchgate.net. Fluorescence and NMR spectroscopy were used to probe the binding of a synthetic chromophore to recombinant this compound rcsb.orgacs.org. The solution structure determined by NMR spectroscopy is in good agreement with crystal structures pdbj.org. Sequential ¹H, ¹³C, and ¹⁵N NMR assignments have been obtained for related apoproteins, highlighting the power of heteronuclear multidimensional NMR in characterizing their solution conformation nih.gov.
Mass Spectrometry (e.g., MALDI-TOF) for Protein Characterization and Cellular Uptake Analysis
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is a powerful tool for characterizing this compound. MALDI-TOF MS allows for the determination of the molecular weight of intact proteins, which is essential for confirming the identity and purity of this compound preparations. filab.fr This technique is suitable for analyzing biomolecules like peptides and proteins and is advantageous for fragile proteins that might fragment with other ionization methods. filab.fr It can accurately determine the mass of intact proteins, aiding in the determination of their intact structure. filab.fr
MALDI-TOF MS has also been explored for evaluating the cellular uptake of this compound. One study investigated the internalization efficiency of this compound into live HeLa cells using MALDI-TOF MS and fluorescence microscopy. researchgate.netnih.govoup.com This method allows for the quantitative analysis of intact internalized species and the analysis of intracellular degradation. researchgate.net By using an isotopically labeled internal standard, such as 15N-labeled this compound, the absolute quantification of the intact internalized protein can be achieved. nih.gov Despite these capabilities, a study using MALDI-TOF MS observed no evidence of this compound internalization into HeLa cells following incubation, suggesting that the chromophore might be required for efficient uptake. researchgate.netnih.govoup.com Analysis by mass spectrometry can confirm the addition of labels, such as fluorophores or biotin, to this compound constructs used in cellular uptake studies. oup.com
Computational Approaches
Computational approaches, including molecular dynamics simulations and molecular modeling and docking, are valuable for studying the structural dynamics and interaction capabilities of this compound at an atomic level.
Molecular Dynamics Simulations for Conformational Studies and Protein-Ligand Interactions
Molecular dynamics (MD) simulations are employed to investigate the conformational dynamics and stability of this compound in solution. These simulations provide a direct picture of instantaneous molecular motion, complementing experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov MD simulations can reveal both local and collective movements within the protein, offering insights into its dynamic behavior. nih.govnih.gov Studies combining NMR relaxation measurements with MD simulations have provided accurate descriptions of this compound's backbone dynamics. nih.govnih.gov This combined approach helps correlate dynamic processes with key interactions within the protein's β-sandwich structure. nih.govnih.gov Local motions potentially relevant for intermolecular association with a ligand can also be described through MD simulations. nih.govnih.gov While MD can reveal rare and large conformational transitions not easily detected by NMR, the length of MD trajectories can be a limitation for describing slow dynamic processes. nih.gov Advances in theoretical force fields and computing resources have enabled more realistic MD simulations of proteins in aqueous solution. nih.gov
MD simulations have been used in conjunction with other computational methods, such as essential dynamics sampling, to study synthetic ligands for this compound. researchgate.net
Molecular Modeling and Docking for Ligand Discovery and Binding Prediction
Molecular modeling and docking techniques are utilized to predict how molecules, including potential ligands, might bind to this compound and to estimate the strength of these interactions. nih.govsarjournal.comunpad.ac.id Docking aims to predict the preferred orientation, or pose, of a ligand within the protein's binding site. sarjournal.comunpad.ac.id This is crucial for understanding the molecular mechanisms of protein-ligand interactions and can aid in identifying potential drug candidates or modifications. sarjournal.comunpad.ac.id
Molecular docking involves generating possible conformations and orientations of a ligand within the protein binding site, requiring the three-dimensional structure of the protein. frontiersin.org This structure can be experimentally determined or obtained through computational techniques like homology modeling. frontiersin.org While early models treated proteins and ligands as rigid entities, more advanced docking methods account for flexibility in either the ligand (semi-flexible docking) or both the ligand and protein (flexible docking). frontiersin.org The "induced-fit" theory suggests that a ligand can induce conformational changes in the protein to optimize interactions, a concept that can be explored through flexible docking approaches. frontiersin.org
Molecular modeling studies have explored the possibility of docking small synthetic molecules to this compound, potentially in the context of designing new ligands or understanding interactions beyond the natural chromophore. researchgate.net Analyzing molecular interactions from docking results can help determine the strength of binding and provide insights into the characteristics of the binding site. unpad.ac.id Software tools are available to analyze and visualize docking results, aiding in understanding binding interactions. unpad.ac.id
Genetic and Recombinant Expression Systems for this compound Production and Modification
Genetic and recombinant expression systems are fundamental for producing sufficient quantities of this compound for research and for introducing specific modifications to study structure-function relationships. Producing recombinant this compound allows for the study of the protein in the absence of its native chromophore and facilitates protein engineering strategies. nih.govresearchgate.net
The construction of synthetic genes and expression vectors enables the production of this compound in host organisms like Escherichia coli. nih.gov Recombinant this compound produced in E. coli has been shown to be structurally and functionally comparable to the protein naturally produced by Streptomyces carzinostaticus. nih.gov Chemical characterization, including mass spectrometry, confirms that the recombinant protein is uniformly processed. nih.gov
Recombinant expression systems facilitate the creation of this compound mutants through techniques like site-directed mutagenesis. nih.gov This allows researchers to investigate the role of specific amino acid residues in the protein's properties, such as ligand binding. nih.gov For example, site-directed mutagenesis has been used to substitute residues like Phe78 in this compound to study the impact on binding to chromophore mimics like ethidium (B1194527) bromide. nih.gov Expression systems, such as those based on E. coli, provide the means to produce these modified versions of this compound for detailed characterization. nih.gov
Data Table Example (Illustrative, based on search findings):
| Method | Application to this compound | Key Finding/Application Example | Source Index |
| MALDI-TOF MS | Protein Characterization | Confirmation of molecular weight and purity. filab.fr | filab.fr |
| MALDI-TOF MS | Cellular Uptake Analysis | Used to evaluate internalization into HeLa cells; no evidence of uptake observed for apo-NCS. researchgate.netnih.govoup.com | researchgate.netnih.govoup.com |
| Molecular Dynamics (MD) | Conformational Studies | Investigation of backbone dynamics and flexibility in aqueous solution. nih.govnih.gov | nih.govnih.gov |
| Molecular Dynamics (MD) | Protein-Ligand Interactions | Description of local motions relevant for ligand association. nih.govnih.gov Used with essential dynamics to study synthetic ligands. researchgate.net | nih.govnih.govresearchgate.net |
| Molecular Modeling/Docking | Ligand Binding Prediction | Exploration of binding modes for potential ligands, including small synthetic molecules. researchgate.netsarjournal.comunpad.ac.idfrontiersin.org | researchgate.netsarjournal.comunpad.ac.idfrontiersin.org |
| Genetic Expression Systems | Recombinant Production | Production of apo-NCS in E. coli for research and modification. nih.govresearchgate.net | nih.govresearchgate.net |
| Recombinant Modification | Site-Directed Mutagenesis | Creation of mutants (e.g., Phe78 substitution) to study effects on ligand binding. nih.gov | nih.gov |
Future Directions and Emerging Research Avenues
Development of Aponeocarzinostatin-Based Bioconjugates for Targeted Delivery Research
The potential of this compound as a drug carrier is a significant area of research. Its ability to bind small molecules within its hydrophobic cleft makes it suitable for developing bioconjugates for targeted delivery researchgate.netacs.org. Research is exploring the conjugation of apoNCS to various therapeutic agents, aiming to improve their stability, solubility, and targeted delivery to specific cells or tissues acs.org. This approach is particularly relevant in cancer therapy, where targeted delivery can enhance efficacy and reduce systemic toxicity researchgate.netmdpi.com.
Studies have investigated conjugating this compound with non-natural ligands and even nitrogen mustard derivatives to improve their hydrolytic stability and evaluate their cytotoxic activity acs.orgacs.org. For instance, conjugation of melphalan (B128), a nitrogen mustard, to a naphthoate derivative capable of binding to apoNCS showed improved in vitro cytotoxic activity compared to unmodified melphalan acs.org. Fluorescence and NMR spectroscopy confirmed the binding of the conjugate to apoNCS, which subsequently reduced the extent of conjugate hydrolysis acs.org.
While apoNCS has been hypothesized to act as a cell-penetrating protein, studies evaluating its direct internalization into mammalian cells have shown no evidence of efficient uptake on its own nih.govnih.gov. This suggests that for targeted intracellular delivery, apoNCS-based bioconjugates may require additional targeting mechanisms or strategies to facilitate cellular entry nih.gov. Research into bioconjugation strategies is exploring the attachment of targeting ligands, such as antibodies or aptamers, to apoNCS to direct the delivery of carried cargo specifically to target cells researchgate.netnih.gov.
Exploration of this compound as a Scaffold for Protein Engineering Beyond Chromophore Binding
This compound's stable β-sandwich structure, similar to the immunoglobulin fold, makes it an attractive scaffold for protein engineering acs.orgnih.govresearchgate.net. Beyond its natural role in binding the enediyne chromophore, researchers are exploring its potential to display new functionalities by engineering its loops or introducing mutations acs.orgresearchgate.net. This involves modifying the protein to bind to molecules other than its natural ligand or to act as a framework for presenting peptides or small proteins.
Studies have shown that the binding specificity of the apoNCS cleft can be extended to compounds unrelated to the natural enediyne chromophore family researchgate.net. High-resolution structures of apoNCS bound to non-cognate ligands, such as a flavone (B191248), have provided structural evidence that the protein can accommodate diverse small molecules with distinct binding modes researchgate.netacs.orgacs.org. This demonstrates the plasticity of the binding site and its potential for engineering new binding specificities.
Furthermore, research has explored grafting complementarity-determining region (CDR)-like loops from antibodies onto the apoNCS scaffold to create proteins with new target-binding capabilities researchgate.net. This approach, known as CDR grafting on a non-immunoglobulin scaffold, aims to generate antibody-mimetic proteins with potentially enhanced stability and expression characteristics compared to traditional antibodies researchgate.net. Engineered apoNCS variants have been shown to retain their structural integrity while gaining the ability to bind new targets, such as lysozyme (B549824) researchgate.net.
Investigating this compound's Potential in Novel Biotechnological Applications
Beyond its therapeutic potential, this compound's unique properties are being explored for novel biotechnological applications. Its stability, well-defined structure, and ligand-binding capabilities make it a versatile protein scaffold for various non-therapeutic uses.
One area of exploration is the use of apoNCS as a component in biosensors nih.gov. Its ability to undergo conformational changes upon ligand binding could be leveraged to create sensing elements that report the presence or concentration of specific molecules nih.gov. Rational design principles are being applied to engineer allosteric interactions in proteins like maltose-binding protein for biosensor development, and similar strategies could be applicable to apoNCS nih.gov.
Furthermore, this compound could potentially be used as a stable carrier protein in various in vitro or ex vivo biotechnological processes. Its robust nature suggests it could be suitable for applications requiring protein stability under challenging conditions acs.orgresearchgate.net. While the search results didn't provide specific examples of apoNCS in novel biotechnological applications beyond drug delivery and protein engineering, the general trend in biotechnology involves utilizing stable protein scaffolds for diverse functions, including biocatalysis or as components in biomaterials wordpress.comresearchgate.netnih.gov. For instance, artificial metalloenzymes have been created using neocarzinostatin (B611948) variants as scaffolds researchgate.net.
Rational Design Principles for Modulating this compound's Biological Interactions
The rational design of proteins and molecules with desired properties is a fundamental principle guiding future research on this compound longdom.orgnih.govumontpellier.fr. This involves using detailed structural and mechanistic understanding to guide modifications to the protein or its ligands to achieve specific biological outcomes.
Key principles of rational design applicable to this compound include:
Structural Understanding: Utilizing high-resolution structural data obtained from techniques like X-ray crystallography and NMR spectroscopy to understand the protein's 3D structure, its binding cleft, and the dynamics of its loops researchgate.netnih.govnih.govebi.ac.uk.
Mechanistic Insight: Gaining a deep understanding of how apoNCS interacts with its natural chromophore and how this interaction influences its stability and function researchgate.netnih.govacs.org. This includes understanding the role of specific residues in binding and the conformational changes that occur upon ligand association researchgate.netnih.gov.
Computational Tools: Employing computational methods, such as molecular dynamics simulations and docking studies, to predict the binding of new ligands, design mutations, and model the behavior of apoNCS-based bioconjugates longdom.orgmerzgroup.net.
By applying these principles, researchers can rationally design apoNCS variants with altered ligand specificity, enhanced stability, or improved properties for bioconjugation. This includes designing proteins that can bind non-natural therapeutic molecules more effectively or engineering the surface of apoNCS to facilitate targeted delivery or interaction with other biological components researchgate.netacs.orgacs.org. Rational design is also crucial for developing novel biotechnological applications by tailoring the protein's properties for specific functions nih.govplos.org.
The goal of rational design in this context is to move beyond empirical approaches and create this compound-based constructs with predictable and optimized biological interactions for both therapeutic and biotechnological purposes.
Q & A
Basic Research Questions
Q. What experimental methods are validated for isolating and characterizing aponeocarzinostatin in vitro?
- Methodology : Utilize size-exclusion chromatography (SEC) and nuclear magnetic resonance (NMR) spectroscopy to confirm monomeric or oligomeric states. For purification, employ affinity chromatography followed by SDS-PAGE to validate purity (>95%). Stability assays under varying pH and temperature conditions should use circular dichroism (CD) spectroscopy to monitor structural integrity .
- Example Table :
Q. How is this compound’s molecular mechanism of action studied in protein interaction models?
- Methodology : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔG, ΔH, ΔS) with target proteins. Pair this with mutagenesis studies to identify critical residues. For dynamic interactions, employ surface plasmon resonance (SPR) to measure association/dissociation rates .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s oligomerization behavior across studies?
- Methodology : Conduct comparative experiments using orthogonal techniques (e.g., SEC, analytical ultracentrifugation, and NMR) under identical buffer conditions. Apply statistical meta-analysis to evaluate variability sources (e.g., ionic strength, protein concentration). Publish raw datasets in supplementary materials for reproducibility .
- Data Contradiction Framework :
- Step 1 : Replicate experiments using original protocols.
- Step 2 : Identify confounding variables (e.g., temperature fluctuations, batch-to-batch reagent differences).
- Step 3 : Use Bayesian statistics to assess the probability of observed discrepancies .
Q. What strategies optimize experimental design for studying this compound’s stability in long-term pharmacological assays?
- Methodology : Implement accelerated stability testing (e.g., elevated temperature, freeze-thaw cycles) with real-time monitoring via HPLC and mass spectrometry. Include negative controls (e.g., heat-denatured protein) to distinguish degradation products. Use the Arrhenius equation to extrapolate shelf-life under standard conditions .
Q. How can advanced computational models complement empirical studies of this compound’s binding dynamics?
- Methodology : Integrate molecular dynamics (MD) simulations with experimental ITC data. Validate simulations using NMR-derived structural constraints. Tools like GROMACS or AMBER are recommended for modeling conformational changes. Cross-validate predictions with cryo-EM or X-ray crystallography when feasible .
Methodological Best Practices
- Literature Synthesis : Use PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to structure research questions. For example:
- Data Transparency : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplementary material submission, including raw NMR spectra and ITC thermograms .
Common Pitfalls to Avoid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
